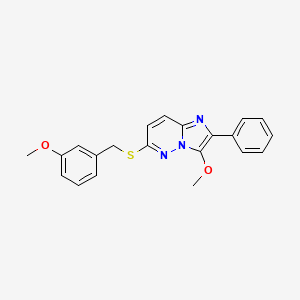![molecular formula C24H36O3 B12375351 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxybenzoic acid moiety and a heptadecadienyl chain with two cis double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid typically involves the esterification of 6-hydroxybenzoic acid with a heptadecadienyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to optimize the reaction conditions and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the heptadecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Ether or amine derivatives.
Aplicaciones Científicas De Investigación
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity. The heptadecadienyl chain can insert into lipid membranes, affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Linoleic Acid: A polyunsaturated omega-6 fatty acid with two cis double bonds at the 9 and 12 positions.
Oleic Acid: A monounsaturated omega-9 fatty acid with a single cis double bond at the 9 position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid is unique due to its combination of a hydroxybenzoic acid moiety and a heptadecadienyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H36O3 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h5-6,8-9,17,19-20,25H,2-4,7,10-16,18H2,1H3,(H,26,27)/b6-5-,9-8- |
Clave InChI |
YUWIWHLZEVCYFN-AFJQJTPPSA-N |
SMILES isomérico |
CCCC/C=C\C/C=C\CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
SMILES canónico |
CCCCC=CCC=CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


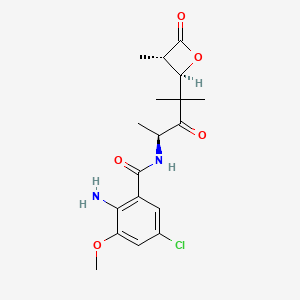
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
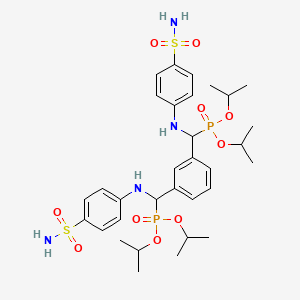
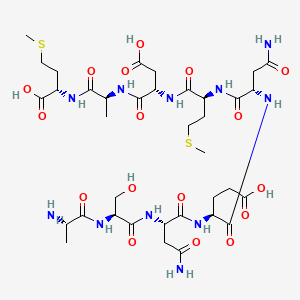
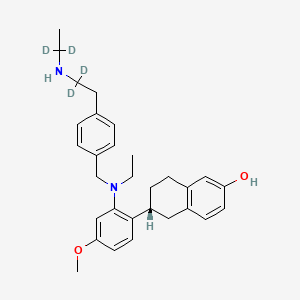
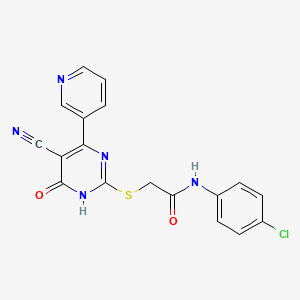
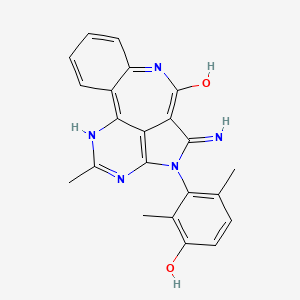
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
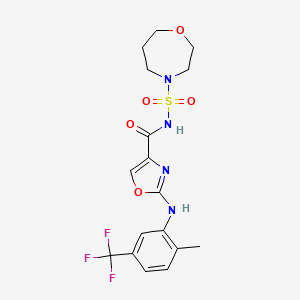
![[4-Amino-2-[[2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]-1,3-thiazol-5-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B12375339.png)
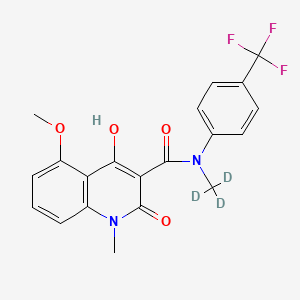
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
